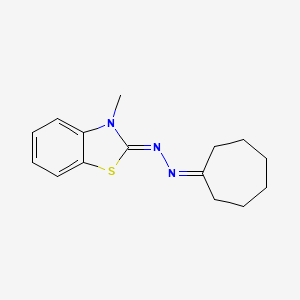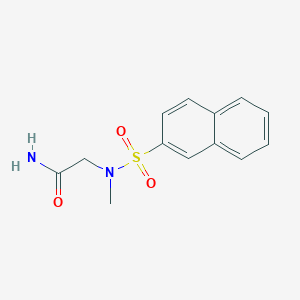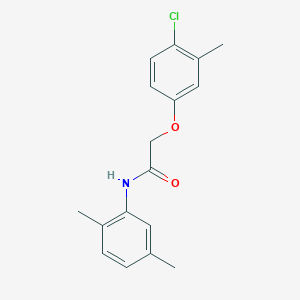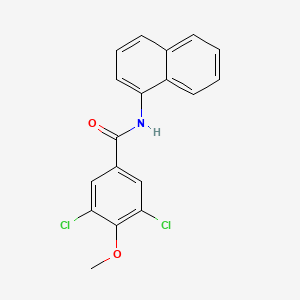
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPMB is a member of the class of compounds known as benzamides, which have been shown to possess a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in cellular signaling pathways. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell proliferation and survival. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has also been shown to modulate the activity of several receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death). In neurons, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to protect against oxidative stress and inflammation. In immune cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate cytokine production and T cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 2-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-5-3-4-6-14(13)11-18-17(19)12-21-16-9-7-15(20-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMMMALNYAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)



![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)
![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)


![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)